

# In-Depth Technical Guide to DL-Alanyl-DL-leucine in Nutritional Science Research

Author: BenchChem Technical Support Team. Date: January 2026

## Compound of Interest

Compound Name: **DL-Alanyl-DL-leucine**

Cat. No.: **B154829**

[Get Quote](#)

## Introduction: The Enigma of Stereochemistry in Nutritional Science

In the vast landscape of nutritional science, research has predominantly and justifiably focused on L-amino acids, the chiral building blocks of proteins utilized by virtually all life on Earth.<sup>[1]</sup> The introduction of a dipeptide containing D-isomers, such as **DL-Alanyl-DL-leucine**, presents a compelling anomaly. This guide ventures into this less-traveled territory to provide a comprehensive technical framework for researchers, scientists, and drug development professionals. **DL-Alanyl-DL-leucine**, a racemic mixture of alanyl-leucine dipeptides, is not a conventional nutrient.<sup>[2][3][4][5][6]</sup> Instead, its value lies in its utility as a sophisticated probe—a tool to dissect the intricate stereochemical specificities of intestinal transport, metabolism, and the largely unexplored roles of D-amino acids in mammalian physiology.

This document eschews a rigid template, opting for a structure that mirrors the scientific inquiry itself. We begin with the molecule's fundamental properties, progress to its complex journey through biological systems, detail its practical research applications with validated protocols, and conclude with the analytical challenges it presents. Our objective is to equip the reader with not just the "how," but the critical "why" behind experimental design, fostering a deeper understanding of the nuanced interplay between stereochemistry and biological function.

## Section 1: Physicochemical Profile and Synthesis

A thorough investigation begins with the subject's basic characteristics. **DL-Alanyl-DL-leucine** is a dipeptide with the molecular formula C9H18N2O3 and a molecular weight of 202.25 g/mol.<sup>[2][3][5]</sup> As a racemic mixture, it contains four distinct stereoisomers: L-Alanyl-L-leucine, D-Alanyl-D-leucine, L-Alanyl-D-leucine, and D-Alanyl-L-leucine. This isomeric complexity is the central feature influencing its biological interactions.

| Property          | Value                                            | Source                                  |
|-------------------|--------------------------------------------------|-----------------------------------------|
| Molecular Formula | C9H18N2O3                                        | PubChem CID 259583 <sup>[2]</sup>       |
| Molecular Weight  | 202.25 g/mol                                     | PubChem CID 259583 <sup>[2][3][5]</sup> |
| IUPAC Name        | 2-(2-aminopropanoylamino)-4-methylpentanoic acid | PubChem CID 259583 <sup>[2]</sup>       |
| CAS Number        | 1999-42-4                                        | MedChemExpress <sup>[4][5]</sup>        |

Synthesis Considerations: The synthesis of **DL-Alanyl-DL-leucine** is typically achieved through standard peptide coupling chemistry. Starting with racemic mixtures of alanine and leucine (DL-Alanine and DL-Leucine) simplifies the process, though it yields the full complement of four stereoisomers. For specific mechanistic studies, synthesizing individual stereoisomers (e.g., L-Ala-D-Leu) is often necessary, requiring chirally pure amino acid precursors and careful control to prevent racemization during the coupling and deprotection steps.

## Section 2: Metabolic Fate and Bioavailability: A Stereoselective Journey

The core of **DL-Alanyl-DL-leucine**'s utility in nutritional science is in understanding how its D-isomers alter the canonical pathway of dipeptide absorption and metabolism.

### Intestinal Absorption: Probing the PepT1 Transporter

The primary gateway for di- and tripeptide absorption in the small intestine is the proton-coupled peptide transporter 1 (PepT1).[\[7\]](#)[\[8\]](#) This transporter is a high-capacity, low-affinity system crucial for nitrogen supply.[\[7\]](#) However, PepT1 exhibits distinct stereoselectivity.

- L-Isomer Preference: PepT1 preferentially transports peptides composed of L-amino acids.[\[7\]](#) The affinity and transport rate for dipeptides containing D-amino acids are significantly lower.
- Trans-Conformation: The peptide bond is generally required to be in the trans conformation for high-affinity binding to PepT1.[\[9\]](#)[\[10\]](#)
- Research Application: The differential transport of the stereoisomers within the **DL-Alanyl-DL-leucine** mixture makes it an excellent tool for competitive inhibition studies. By measuring the uptake of a known L-L substrate (e.g., Glycyl-sarcosine) in the presence of the DL-Ala-DL-Leu mixture, researchers can quantify the inhibitory potency ( $K_i$ ) of the D-containing isomers and probe the geometric constraints of the PepT1 binding site.

### Enzymatic Hydrolysis: A Test of Peptidase Specificity

Following transport into the enterocyte, dipeptides are typically hydrolyzed into their constituent amino acids by cytosolic peptidases. These enzymes, like PepT1, are highly specific for L-amino acids. Peptides containing D-amino acids are resistant to hydrolysis by most mammalian peptidases.[\[11\]](#)[\[12\]](#)

- Consequence: While the L-Alanyl-L-leucine component is rapidly cleaved, the D-containing isomers (D-Ala-D-Leu, L-Ala-D-Leu, D-Ala-L-Leu) are likely to pass through the enterocyte intact, albeit at a much lower rate, or be hydrolyzed very slowly. This resistance to proteolysis is a key feature of D-amino acid-containing peptides.[\[11\]](#)[\[13\]](#)

### Systemic Circulation and D-Amino Acid Metabolism

The constituent amino acids released from hydrolysis (L-Alanine, L-Leucine) enter the portal circulation and are utilized in standard metabolic pathways. The fate of the D-amino acids, whether from the slow breakdown of D-containing dipeptides or direct absorption, is governed by a specific enzymatic system.

- D-Amino Acid Oxidase (DAO): The primary enzyme for the catabolism of neutral D-amino acids in mammals is D-amino acid oxidase (DAO), a peroxisomal flavoenzyme.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#) DAO catalyzes the oxidative deamination of D-amino acids to their corresponding  $\alpha$ -keto acids, producing ammonia and hydrogen peroxide.[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Substrate Specificity: DAO is most active toward neutral D-amino acids, with D-Alanine being one of its main physiological substrates.[\[14\]](#)[\[18\]](#) It also degrades D-Leucine.[\[18\]](#)
- Tissue Distribution: DAO is predominantly found in the kidney, brain, and small intestine in mammals.[\[15\]](#)[\[16\]](#)[\[18\]](#) Its presence in the gut and kidney is critical for detoxifying D-amino acids absorbed from the diet or produced by gut microbiota.[\[13\]](#)[\[18\]](#)

The metabolic journey of **DL-Alanyl-DL-leucine** is a process of stereochemical filtering, as illustrated below.

Caption: Metabolic pathway of **DL-Alanyl-DL-leucine** isomers.

## Section 3: Key Research Applications & Methodologies

The unique properties of **DL-Alanyl-DL-leucine** lend it to several specific, high-value research applications. Here, we provide the rationale and detailed protocols for two primary experimental systems.

## Application 1: Characterizing Peptide Transport Using Caco-2 Cell Monolayers

**Causality:** The Caco-2 cell line, a human colon adenocarcinoma cell line, spontaneously differentiates into a monolayer of polarized enterocytes that express PepT1.[19][20] This makes it the gold-standard *in vitro* model for studying intestinal peptide absorption.[19][20] Using **DL-Alanyl-DL-leucine** in this system allows for precise quantification of stereoselective transport and competitive inhibition dynamics without the complexities of an *in vivo* model.

### Detailed Protocol: Competitive Inhibition of PepT1 Transport in Caco-2 Cells

- Cell Culture:
  - Seed Caco-2 cells onto Transwell permeable supports (e.g., 12-well, 0.4  $\mu$ m pore size) at a density of  $2 \times 10^5$  cells/cm $^2$ .[20]
  - Culture in DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C and 5% CO<sub>2</sub>.[20]
  - Allow cells to differentiate for 21 days, changing the medium every 2-3 days.
  - Self-Validation: Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER), which should be >250  $\Omega\cdot\text{cm}^2$ .
- Transport Assay:
  - Wash the monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS), pH 6.5 (apical side) and pH 7.4 (basolateral side). The pH gradient is the driving force for PepT1.[19]
  - Prepare transport solutions in apical HBSS (pH 6.5):
    - Control: A known radiolabeled PepT1 substrate (e.g., 10  $\mu$ M [14C]Gly-Sar).
    - Test: 10  $\mu$ M [14C]Gly-Sar plus increasing concentrations of **DL-Alanyl-DL-leucine** (e.g., 0.1, 1, 10, 50, 100 mM).
    - Inhibitor Control: 10  $\mu$ M [14C]Gly-Sar plus a known high-affinity PepT1 inhibitor (e.g., 50 mM Gly-Gln).
  - Add 0.5 mL of the appropriate transport solution to the apical (AP) chamber and 1.5 mL of HBSS (pH 7.4) to the basolateral (BL) chamber.[20]
  - Incubate at 37°C for a defined period (e.g., 30 minutes).
  - At the end of the incubation, collect samples from the apical and basolateral chambers. Also, wash the monolayer with ice-cold HBSS and lyse the cells to determine intracellular accumulation.
  - Quantify radioactivity in all samples using liquid scintillation counting.
- Data Analysis:
  - Calculate the transport rate of [14C]Gly-Sar in the presence and absence of the competitor.
  - Plot the inhibition of transport against the concentration of **DL-Alanyl-DL-leucine** to determine the IC<sub>50</sub> (concentration causing 50% inhibition).

- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation. This value provides a quantitative measure of the mixture's affinity for PepT1.

Caption: Experimental workflow for a Caco-2 cell transport assay.

## Application 2: Investigating Intestinal Metabolism with In Situ Single-Pass Perfusion

**Causality:** While Caco-2 cells are excellent for transport studies, they may not fully replicate the metabolic capacity of the small intestine. The in situ intestinal perfusion model in an anesthetized rodent preserves the physiological architecture, blood flow, and enzymatic machinery of the intestine.[21][22][23][24] This technique is ideal for simultaneously studying absorption and metabolism, allowing researchers to determine the extent to which D-containing dipeptides are metabolized or pass through the intestinal wall intact.

### Detailed Protocol: Single-Pass Intestinal Perfusion in Rat

- Animal Preparation:
  - Anesthetize a male Sprague-Dawley rat (250-300g) following approved animal care protocols.
  - Perform a midline laparotomy to expose the small intestine.
  - Select a segment of the jejunum (e.g., 15-20 cm).[22]
  - Insert and secure cannulas at the proximal and distal ends of the segment. Tie off the intestine proximal to the inlet and distal to the outlet to create an isolated loop.[22]
  - Critical Step: For metabolic studies, cannulate the mesenteric vein draining the isolated segment to collect portal blood. This is technically challenging but provides direct evidence of what is absorbed into circulation.[23]
  - Return the intestine to the abdominal cavity and maintain body temperature.
- Perfusion:
  - Perfuse the segment with a Krebs-Ringer bicarbonate buffer (pH 6.8) containing **DL-Alanyl-DL-leucine** (e.g., 10 mM) at a constant flow rate (e.g., 0.2 mL/min) using a syringe pump.[24]
  - Allow the system to equilibrate for 30 minutes.
  - Collect the entire perfusate exiting the distal cannula in timed fractions (e.g., every 15 minutes) for 90-120 minutes.
  - Simultaneously, collect mesenteric venous blood samples.
- Sample Analysis & Data Calculation:
  - Analyze the inlet and outlet perfusate samples, as well as the blood plasma, for the concentrations of all four dipeptide stereoisomers and all four amino acid stereoisomers (D/L-Alanine, D/L-Leucine). This requires advanced chiral analytical methods (see Section 4).
  - Calculate the net disappearance of each dipeptide isomer from the lumen.
  - Calculate the appearance rate of each amino acid and dipeptide isomer in the mesenteric blood.

- Self-Validation: The difference between luminal disappearance and portal appearance represents the amount of substrate metabolized within or sequestered by the intestinal tissue. Comparing the profiles of the L-L, D-D, and L-D/D-L isomers reveals the stereospecificity of both transport and metabolism *in situ*.

## Section 4: Advanced Analytical Techniques: The Chiral Separation Imperative

Studying **DL-Alanyl-DL-leucine** is analytically demanding due to the need to resolve multiple stereoisomers. Standard reversed-phase HPLC cannot distinguish between enantiomers or diastereomers.

- Chiral Chromatography: The method of choice is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).<sup>[25][26][27][28][29]</sup>
- CSP Selection: Macro cyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for separating underivatized amino acid and small peptide enantiomers.<sup>[29]</sup> Zwitterionic chiral selectors are also highly effective.<sup>[25]</sup>
- Mobile Phase: Optimization of the mobile phase, typically a mixture of an organic solvent (methanol or acetonitrile) and an aqueous buffer with additives, is critical for achieving resolution.<sup>[25][29]</sup>
- Derivatization: An alternative, indirect approach involves derivatizing the samples with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.<sup>[26][27]</sup> However, this adds complexity and potential for analytical error.
- Detection: Coupling the chiral HPLC system to a mass spectrometer (LC-MS/MS) provides the highest level of sensitivity and specificity, allowing for accurate quantification of each isomer in complex biological matrices like plasma and tissue extracts.<sup>[25][28]</sup>

| Analytical Challenge                 | Recommended Solution                            | Rationale                                                                                                                          |
|--------------------------------------|-------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|
| Separating 4 Dipeptide Isomers       | Chiral HPLC                                     | Direct method to resolve both diastereomers (e.g., L-Ala-L-Leu vs L-Ala-D-Leu) and enantiomers (e.g., L-Ala-L-Leu vs D-Ala-D-Leu). |
| Separating 4 Amino Acid Isomers      | Chiral HPLC or Chiral GC (after derivatization) | Required to analyze the products of hydrolysis and metabolism.                                                                     |
| Quantification in Biological Samples | Tandem Mass Spectrometry (MS/MS)                | Provides high sensitivity and structural confirmation, essential for distinguishing isomers from background matrix noise.          |

## Section 5: Challenges, Limitations, and Future Directions

**Challenges:** The primary challenges in this research area are the commercial availability and cost of specific D-dipeptide isomers, the technical complexity of the surgical *in situ* perfusion models, and the requirement for specialized chiral analytical instrumentation.

**Toxicology:** While L-amino acids are fundamental to life, high concentrations of D-amino acids can be toxic.<sup>[1][30]</sup> However, the body's DAO system is an effective detoxification mechanism.<sup>[14]</sup> Any research involving the administration of D-amino acid-containing compounds must consider potential toxicity, although the doses used in mechanistic studies are typically low. Bacteria in the gut can also utilize D-amino acids, potentially mitigating toxicity and acting as a confounding factor in metabolic studies.<sup>[30]</sup>

Future Directions:

- Microbiome Interactions: Investigating how gut microbiota metabolize D-dipeptides and how these compounds, in turn, might modulate the microbiome composition.
- Drug Delivery: Using D-dipeptides as protease-resistant carriers to improve the oral bioavailability of peptide-based drugs by targeting PepT1.[11]
- DAO Modulation: Using **DL-Alanyl-DL-leucine** as a substrate to study the activity and regulation of DAO in various disease states, such as renal disease or certain neurological disorders where D-serine (another DAO substrate) is implicated.[16][17][18]

## Conclusion

**DL-Alanyl-DL-leucine** is far more than a simple dipeptide; it is a precision tool for the nutritional and pharmaceutical scientist. Its value is not in its nutritional content but in its stereochemical complexity. By leveraging the differential handling of its L- and D-isomers by transporters and enzymes, researchers can unlock fundamental insights into the stereoselective nature of nutrient absorption and metabolism. The methodologies outlined in this guide provide a robust framework for employing this unique compound to probe the boundaries of peptide transport, map metabolic pathways, and explore the subtle but significant role of D-amino acids in biology.

## References

- Description and validation of an *in situ* autoperfusion method to determine nutrient absorption and metabolism in bovine small intestine. (n.d.). PubMed. Retrieved January 9, 2026, from <https://pubmed.ncbi.nlm.nih.gov/3651152/>
- D-amino acid oxidase. (n.d.). Wikipedia. Retrieved January 9, 2026, from [https://en.wikipedia.org/wiki/D-amino\\_acid\\_oxidase](https://en.wikipedia.org/wiki/D-amino_acid_oxidase)
- Sasabe, J., et al. (2017). Mouse D-amino-acid oxidase: Distribution and physiological substrates. Kyushu University. Retrieved January 9, 2026, from [https://catalog.lib.kyushu-u.ac.jp/opac\\_download\\_md/2237085/KJ00010866035.pdf](https://catalog.lib.kyushu-u.ac.jp/opac_download_md/2237085/KJ00010866035.pdf)
- Konno, R. (n.d.). what is the physiological function of d-amino-acid oxidase? J-Stage. Retrieved January 9, 2026, from [https://www.jstage.jst.go.jp/article/vso/9/1/9\\_1\\_43/\\_pdf](https://www.jstage.jst.go.jp/article/vso/9/1/9_1_43/_pdf)
- Sasabe, J., et al. (2017). Mouse d-Amino-Acid Oxidase: Distribution and Physiological Substrates. Frontiers. Retrieved January 9, 2026, from <https://www.frontiersin.org/articles/10.3389/fneur.2017.00647/full>
- Cappelletti, V., et al. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers. Retrieved January 9, 2026, from <https://www.frontiersin.org/articles/10.3389/fmollb.2018.00103/full>
- Murray, R. A., et al. (1987). Description and Validation of an *In Situ* Autoperfusion Method to Determine Nutrient Absorption and Metabolism in Bovine Small Intestine. Journal of Animal Science, Oxford Academic. Retrieved January 9, 2026, from <https://academic.oup.com/jas/article/65/3/841/4728770>
- Zhang, T., et al. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. Retrieved January 9, 2026, from [https://www.chiral.fr/wp-content/uploads/2021/03/Poster\\_HPLC2014\\_peptides\\_ZWIX.pdf](https://www.chiral.fr/wp-content/uploads/2021/03/Poster_HPLC2014_peptides_ZWIX.pdf)
- **DL-Alanyl-DL-leucine**. (n.d.). PubChem. Retrieved January 9, 2026, from <https://pubchem.ncbi.nlm.nih.gov/compound/259583>
- Bailey, P. D., et al. (2005). Probing dipeptide *trans/cis* stereochemistry using pH control of thiopeptide analogues, and application to the PepT1 transporter. RSC Publishing. Retrieved January 9, 2026, from <https://pubs.rsc.org/en/content/articlelanding/2005/ob/b513274f>
- Wan, H., & Blomberg, L. G. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis. PubMed. Retrieved January 9, 2026, from <https://pubmed.ncbi.nlm.nih.gov/10815549/>
- Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. (n.d.). ResearchGate. Retrieved January 9, 2026, from [https://www.researchgate.net/publication/12521921\\_Chiral\\_Separations\\_of\\_Amino\\_Acids\\_and\\_Peptides\\_by\\_Capillary\\_Electrophoresis](https://www.researchgate.net/publication/12521921_Chiral_Separations_of_Amino_Acids_and_Peptides_by_Capillary_Electrophoresis)
- D'Atri, V., & Veuthey, J. L. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Retrieved January 9, 2026, from <https://www.mdpi.com/2227-9072/7/10/83>
- PEPT1. (n.d.). Solvo Biotechnology. Retrieved January 9, 2026, from <https://www.solvobiotech.com/transporters-drug-transporter-database/uptake-transporters-slc/pept1-slc15a1>
- Lomheim, L., & Jørgensen, N. O. G. (2014). Racemization in Reverse: Evidence that D-Amino Acid Toxicity on Earth Is Controlled by Bacteria with Racemases. PMC - NIH. Retrieved January 9, 2026, from <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3960236/>
- In vitro transport study of small peptides using Caco-2 cells... (n.d.). ResearchGate. Retrieved January 9, 2026, from <https://www.researchgate.net>
- Liu, F., et al. (2023). Transportation of whey protein-derived peptides using Caco-2 cell model and identification of novel cholesterol-lowering peptides. PMC - NIH. Retrieved January 9, 2026, from <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10235773/>

- dl-Alanyl-L-leucine. (n.d.). PubChem - NIH. Retrieved January 9, 2026, from <https://pubchem.ncbi.nlm.nih.gov/compound/23615548>
- **DL-Alanyl-DL-leucine.** (n.d.). MedChemExpress.com. Retrieved January 9, 2026, from <https://www.medchemexpress.com/dl-alanyl-dl-leucine.html>
- Ponz, F., et al. (1979). Method for Successive Absorptions with Intestinal Perfusion in vivo. *R. esp. Fisiol.* Retrieved January 9, 2026, from <https://europepmc.org/backend/ptpmcrender.fcgi?accid=PMC2582496&blobtype=pdf>
- Human PEPT1 pharmacophore distinguishes between dipeptide transport and binding. (n.d.). PubMed. Retrieved January 9, 2026, from <https://pubmed.ncbi.nlm.nih.gov/15835848/>
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich. Retrieved January 9, 2026, from <https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/187/941/t407134.pdf>
- L-Alanyl-L-leucine. (n.d.). TargetMol. Retrieved January 9, 2026, from <https://www.targetmol.com/product/l-alanyl-l-leucine>
- Computing substrate selectivity in a peptide transporter. (n.d.). PMC - NIH. Retrieved January 9, 2026, from <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5442340/>
- Caco-2 Intestinal Drug Transporter Models for More Predictive Drug Absorption. (n.d.). MilliporeSigma. Retrieved January 9, 2026, from <https://www.sigmaaldrich.com/US/en/technical-documents/protocol/bioassays/caco-2-intestinal-drug-transporter-models>
- Bailey, P. D., et al. (2005). Probing dipeptide trans/cis stereochemistry using pH control of thiopeptide analogues, and application to the PepT1 transporter. *PubMed*. Retrieved January 9, 2026, from <https://pubmed.ncbi.nlm.nih.gov/16267577/>
- El-Kattan, A. F., & Varma, M. V. S. (2015). In situ perfusion in rodents to explore intestinal drug absorption: challenges and opportunities. *PubMed*. Retrieved January 9, 2026, from <https://pubmed.ncbi.nlm.nih.gov/25636306/>
- Intestinal Perfusion Methods for Oral Drug Absorptions. (n.d.). ResearchGate. Retrieved January 9, 2026, from [https://www.researchgate.net/publication/225084920\\_Intestinal\\_Perfusion\\_Methods\\_for\\_Oral\\_Drug\\_Absorptions](https://www.researchgate.net/publication/225084920_Intestinal_Perfusion_Methods_for_Oral_Drug_Absorptions)
- Matthews, D. E., & Adibi, S. A. (1993). Metabolism of dipeptides and their constituent amino acids by liver, gut, kidney, and muscle. *PubMed*. Retrieved January 9, 2026, from <https://pubmed.ncbi.nlm.nih.gov/8481517/>
- Al-Hassan, A. A. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. *MDPI*. Retrieved January 9, 2026, from <https://www.mdpi.com/1422-0067/22/22/12493>
- Experimental Evaluation of the Transport Mechanisms of PolFN- $\alpha$  in Caco-2 Cells. (n.d.). *Frontiers*. Retrieved January 9, 2026, from <https://www.frontiersin.org/articles/10.3389/fphar.2017.00977/full>
- **DL-Alanyl-DL-leucine.** (n.d.). MedChemExpress. Retrieved January 9, 2026, from <https://www.medchemexpress.com/dl-alanyl-dl-leucine.html>
- Liu, F., et al. (2023). Transportation of whey protein-derived peptides using Caco-2 cell model and identification of novel cholesterol-lowering peptides. *Food & Nutrition Research*. Retrieved January 9, 2026, from <https://foodandnutritionresearch.net/index.php/fnr/article/view/9017>
- Cotton, S. (n.d.). Toxic amino acids. RSC Education. Retrieved January 9, 2026, from <https://edu.rsc.org/soundbite/toxic-amino-acids/2020210.article>
- Gupta, S., et al. (2013). In Silico Approach for Predicting Toxicity of Peptides and Proteins. *PMC - NIH*. Retrieved January 9, 2026, from <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3774720/>
- The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. (n.d.). *PubMed Central*. Retrieved January 9, 2026, from <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4944439/>
- Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. (n.d.). Retrieved January 9, 2026, from <https://www.smartsctech.com/index.php/JBD/article/view/1069>
- Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases. (n.d.). Retrieved January 9, 2026, from <https://agris.fao.org/agris-search/search.do?recordID=US201300122820>
- Kinetic investigation on d-amino acid containing peptides and carboxypeptidase Y. (n.d.). *PubMed*. Retrieved January 9, 2026, from <https://pubmed.ncbi.nlm.nih.gov/28457630/>
- Al-Hassan, A. A. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. *PubMed Central*. Retrieved January 9, 2026, from <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623030/>
- **DL-Alanyl-DL-leucine.** (n.d.). MedChemExpress. Retrieved January 9, 2026, from <https://www.medchemexpress.com/dl-alanyl-dl-leucine.html?locale=en>
- DL-Alanine: A bio-based monomer for multi-field applications. (n.d.). AHB Global. Retrieved January 9, 2026, from <https://www.ahb-global.com/>
- All You Need to Know About DL-Alanine. (n.d.). AHB Global. Retrieved January 9, 2026, from <https://www.ahb-global.com/blogs/all-you-need-to-know-about-dl-alanine>
- Nutritional and regulatory roles of leucine in muscle growth and fat reduction. (n.d.). Retrieved January 9, 2026, from <https://link.springer.com/article/10.1007/s12576-010-0083-4>

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Toxic amino acids | Soundbite | RSC Education [edu.rsc.org]
- 2. DL-Alanyl-DL-leucine | C9H18N2O3 | CID 259583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dl-Alanyl-l-leucine | C9H18N2O3 | CID 23615548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 8. Computing substrate selectivity in a peptide transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probing dipeptide trans/cis stereochemistry using pH control of thiopeptide analogues, and application to the PepT1 transporter - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Probing dipeptide trans/cis stereochemistry using pH control of thiopeptide analogues, and application to the PepT1 transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic investigation on d-amino acid containing peptides and carboxypeptidase Y [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. Frontiers | Mouse d-Amino-Acid Oxidase: Distribution and Physiological Substrates [frontiersin.org]
- 17. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]
- 18. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 19. researchgate.net [researchgate.net]
- 20. Transportation of whey protein-derived peptides using Caco-2 cell model and identification of novel cholesterol-lowering peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Description and validation of an in situ autoperfusion method to determine nutrient absorption and metabolism in bovine small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. revistas.unav.edu [revistas.unav.edu]
- 23. In situ perfusion in rodents to explore intestinal drug absorption: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. chiraltech.com [chiraltech.com]
- 26. Chiral separation of amino acids and peptides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. Racemization in Reverse: Evidence that D-Amino Acid Toxicity on Earth Is Controlled by Bacteria with Racemases - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [In-Depth Technical Guide to DL-Alanyl-DL-leucine in Nutritional Science Research]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154829#dl-alanyl-dl-leucine-in-nutritional-science-research>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)